

5-Chloromethylfluorescein Diacetate (CMFDA): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Green CMFDA

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This guide provides an in-depth overview of 5-chloromethylfluorescein diacetate (CMFDA), a widely used fluorescent probe for long-term cell tracking in biological research. We will delve into its chemical structure, mechanism of action, key quantitative data, and detailed experimental protocols.

Core Chemical Structure and Properties

5-Chloromethylfluorescein diacetate, also known as CellTracker™ **Green CMFDA**, is a derivative of fluorescein.^[1] Its chemical structure is characterized by the addition of two acetate groups and a chloromethyl group to the fluorescein core.^[1] These modifications render the molecule cell-permeant and initially non-fluorescent.^{[1][2]}

The key structural features are:

- **Fluorescein Core:** The fundamental fluorophore.
- **Diacetate Groups:** These ester groups increase the molecule's lipophilicity, facilitating its passage across the cell membrane.^[1] They also quench the fluorescence of the core molecule.
- **Chloromethyl Group:** This reactive group allows for covalent bonding to intracellular components, primarily thiols such as glutathione, ensuring long-term retention within the cell.

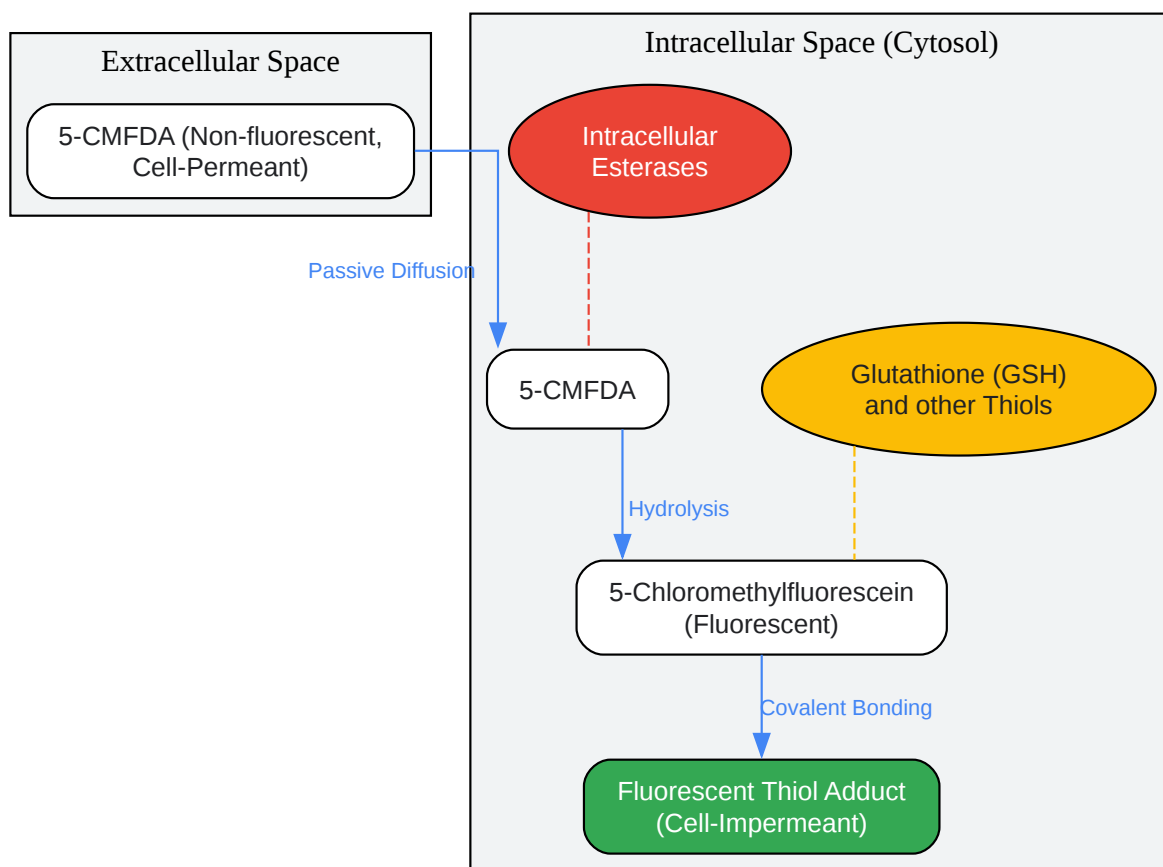
[1]

The chemical formula for CMFDA is $C_{25}H_{17}ClO_7$. [3][4][5]

Mechanism of Intracellular Activation and Retention

CMFDA's utility as a cell tracker stems from its two-stage intracellular activation process.

- **Passive Diffusion and Esterase Cleavage:** The non-polar, non-fluorescent CMFDA readily crosses the membrane of live cells. Once inside, ubiquitous intracellular esterases hydrolyze the acetate groups. [1][2] This cleavage yields the fluorescent 5-chloromethylfluorescein.
- **Thiol Conjugation:** The chloromethyl group of the activated probe reacts with intracellular thiols, predominantly glutathione (GSH), forming a stable, cell-impermeant fluorescent adduct. This covalent bond ensures that the fluorescent probe is retained within the cell for extended periods, even through cell division, and is not transferred to adjacent cells in the population. [6]



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Caption: Intracellular activation pathway of 5-CMFDA.

Quantitative Data Summary

The following tables summarize the key quantitative properties of 5-chloromethylfluorescein diacetate.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₁₇ ClO ₇	[3][4][5]
Molecular Weight	~464.85 g/mol	[3][4][5]
CAS Number	136832-63-8	[3][5]
Appearance	Lyophilized solid	[7]
Solubility	Soluble in anhydrous DMSO	[7]
Purity	>95%	
Density	1.49 g/cm ³	[3][5]
Boiling Point	657.5 °C at 760 mmHg	[3][5]
Flash Point	238.3 °C	[3][5]

Table 2: Spectroscopic Properties

Property	Wavelength (nm)	Reference(s)
Excitation (Maximum)	~492 nm	[8]
Emission (Maximum)	~517 nm	[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of CMFDA. Below are standard protocols for cell staining.

Preparation of Stock and Working Solutions

- Stock Solution (10 mM):
 - Bring the lyophilized CMFDA product to room temperature before opening.[2]
 - Dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.[7][9] For a 50 µg vial, this requires approximately 10.8 µL of

DMSO.[9]

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at $\leq -20^{\circ}\text{C}$, protected from light.[6]
- Working Solution (0.5 - 25 μM):
 - On the day of the experiment, dilute the 10 mM stock solution in a serum-free medium or an appropriate buffer (e.g., PBS, HBSS) to the final desired working concentration.[2][7]
 - Short-term staining: 0.5 - 5 μM [2]
 - Long-term tracking: 5 - 25 μM [2]
 - A common starting concentration is 5 μM . [7]
 - Pre-warm the working solution to 37°C before adding it to the cells.[2][7]

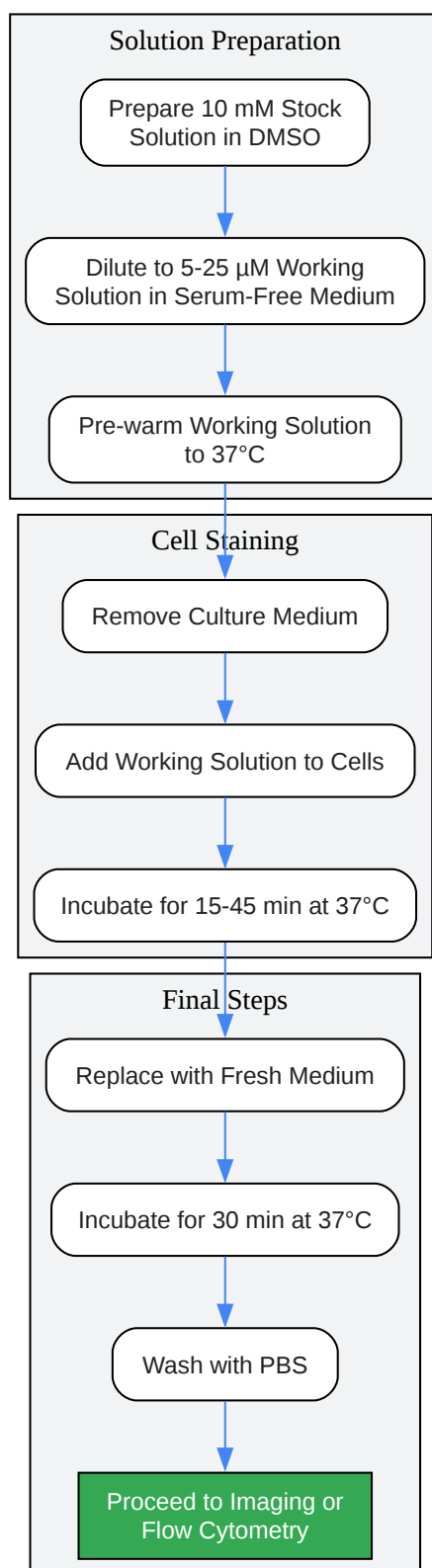
Staining Protocol for Adherent Cells

- Grow cells to the desired confluency on coverslips or in culture dishes.
- Aspirate the culture medium from the cells.
- Add the pre-warmed CMFDA working solution to the cells, ensuring complete coverage.[2]
- Incubate the cells for 15 to 45 minutes at 37°C under normal growth conditions.[2]
- Remove the loading solution.
- Add fresh, pre-warmed, complete culture medium (containing serum) and incubate for an additional 30 minutes at 37°C to allow for complete modification of the dye.[7][8]
- Wash the cells with PBS.[7] The cells are now ready for imaging or downstream applications.

Staining Protocol for Cells in Suspension

- Harvest cells by centrifugation (e.g., 300-900 x g for 5 minutes).[10]

- Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed CMFDA working solution.[\[2\]](#)
- Incubate for 15 to 45 minutes at 37°C under appropriate conditions.[\[2\]](#)
- Centrifuge the cells to pellet them and remove the loading solution.[\[2\]](#)
- Resuspend the cells in fresh, pre-warmed, complete culture medium and incubate for an additional 30 minutes at 37°C.
- Wash the cells by centrifugation and resuspension in fresh medium or PBS. The cells are now ready for analysis (e.g., by flow cytometry).



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Caption: General experimental workflow for cell staining with CMFDA.

Fixation Protocol

CMFDA-stained cells can be fixed for subsequent analysis such as immunocytochemistry.

- After the final wash step of the staining protocol, add a 3.7% formaldehyde solution in PBS to the cells.[\[7\]](#)
- Incubate for 15 minutes at room temperature.[\[7\]](#)
- Wash the cells with PBS.[\[7\]](#) The cells are now fixed and can be stored or processed for further experiments. Note that permeabilization with detergents like Triton X-100 may result in the loss of the dye.[\[8\]](#)

Applications in Research

CMFDA is a versatile tool for:

- Long-term cell tracking: Monitoring cell migration, proliferation, and fate over several generations.[\[6\]](#)
- Cell viability assays: As the dye is only activated in metabolically active cells with intact membranes, it serves as a robust indicator of cell viability.[\[6\]](#)[\[7\]](#)
- Co-culture studies: Tracking specific cell populations within a mixed culture.
- Measurement of intracellular glutathione: The fluorescence intensity can be correlated with intracellular glutathione levels, providing insights into cellular redox status.[\[11\]](#)

Important Considerations

- Cytotoxicity: While generally considered non-toxic at working concentrations, it is advisable to perform a toxicity assay to determine the optimal concentration for your specific cell type, as high concentrations can be cytotoxic.[\[8\]](#)
- Photostability: CMFDA is brightly fluorescent and relatively stable. However, as with all fluorophores, minimize exposure to light to prevent photobleaching.

- pH Sensitivity: The fluorescence of fluorescein derivatives can be pH-sensitive.[1] Ensure that the imaging buffer is maintained at a physiological pH.

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